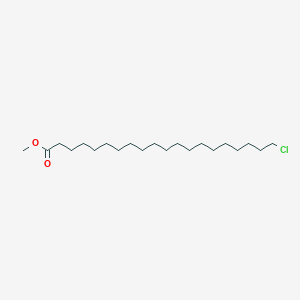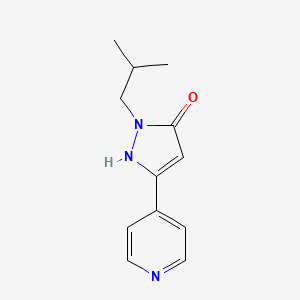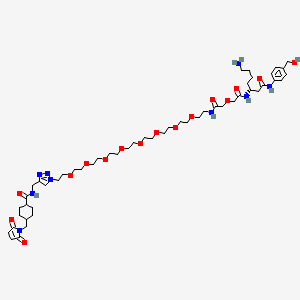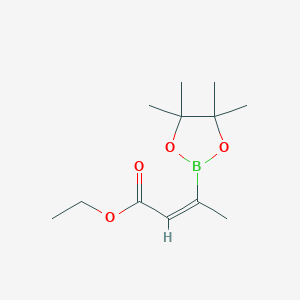
Ethyl (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a but-2-enoate moiety. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate typically involves the reaction of an appropriate alkene with a boronic acid or boronic ester. One common method is the hydroboration-oxidation reaction, where an alkene is treated with a borane reagent followed by oxidation to form the boronic ester. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety. The use of flow microreactors allows for the direct introduction of the boronic ester group into a variety of organic compounds, making the process more versatile and sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced boron species.
Substitution: The boronic ester can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents in the presence of a base.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Palladium catalysts and bases such as potassium carbonate (K₂CO₃) in organic solvents like THF or toluene.
Major Products Formed
Oxidation: Boronic acids or alcohols.
Reduction: Boranes or alkylboranes.
Substitution: Biaryl compounds or other coupled products.
Wissenschaftliche Forschungsanwendungen
Ethyl (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of boron-containing drugs and diagnostic agents.
Industry: Applied in the production of advanced materials, polymers, and agrochemicals.
Wirkmechanismus
The mechanism of action of Ethyl (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate involves the interaction of the boronic ester group with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, resulting in the formation of the coupled product.
Vergleich Mit ähnlichen Verbindungen
Ethyl (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate can be compared with other boronic esters such as:
Phenylboronic acid: A simpler boronic acid used in similar cross-coupling reactions.
Pinacolborane: Another boronic ester with a different structure but similar reactivity.
4,4,5,5-Tetramethyl-2-(phenyl)1,3,2-dioxaborolane: A structurally related compound with a phenyl group instead of the but-2-enoate moiety.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability, making it particularly useful in certain synthetic applications.
Eigenschaften
Molekularformel |
C12H21BO4 |
|---|---|
Molekulargewicht |
240.11 g/mol |
IUPAC-Name |
ethyl (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate |
InChI |
InChI=1S/C12H21BO4/c1-7-15-10(14)8-9(2)13-16-11(3,4)12(5,6)17-13/h8H,7H2,1-6H3/b9-8- |
InChI-Schlüssel |
DFGFDUCQEBGHBQ-HJWRWDBZSA-N |
Isomerische SMILES |
B1(OC(C(O1)(C)C)(C)C)/C(=C\C(=O)OCC)/C |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=CC(=O)OCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


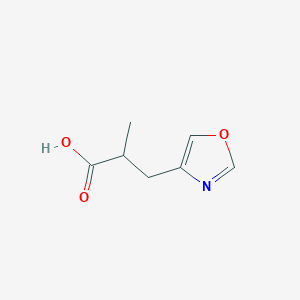
![(1-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-2-yl)methanamine](/img/structure/B13338811.png)
![(S)-3-(4-((4-((2,3-dihydrospiro[indene-1,4'-piperidin]-1'-yl)methyl)benzyl)oxy)phenyl)hex-4-ynoic acid](/img/structure/B13338819.png)
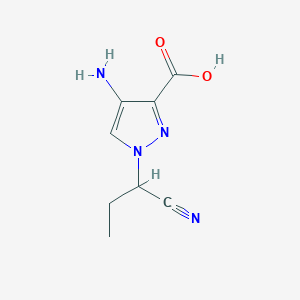
![5-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene](/img/structure/B13338831.png)

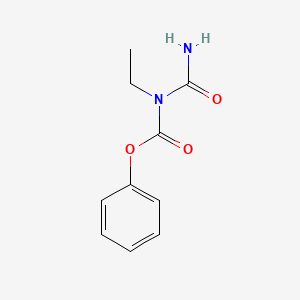
![2-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid](/img/structure/B13338857.png)
![6-Chloro-2-(propan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13338864.png)
![5-Bromo-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B13338873.png)
